Cas no 67633-78-7 (N-(2-hydroxyethyl)-N-[2-(stearoylamino)ethyl]stearamide monoacetate)
67633-78-7 structure
Product Name:N-(2-hydroxyethyl)-N-[2-(stearoylamino)ethyl]stearamide monoacetate
Numero CAS:67633-78-7
MF:C42H84N2O5
MW:697.126773834229
CID:966465
PubChem ID:163146
Update Time:2025-04-19
N-(2-hydroxyethyl)-N-[2-(stearoylamino)ethyl]stearamide monoacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-hydroxyethyl)-N-[2-(stearoylamino)ethyl]stearamide monoacetate
- acetic acid,N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide
- N-(2-Hydroxyethyl)-N-(2-(stearoylamino)ethyl)stearamide monoacetate
- N-(2-hydroxyethyl)-N-[2-(octadecanoylamino)ethyl]
- N-Stearamidoethyl-N-stearoyl-N-ethanol ammonium acetate
- Octadecanamide, N-(2-hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)-, acetate (1:1)
- Octadecanamide, N-(2-hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)-, acetate salt
- Octadecanamide, N-(2-hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)-, monoacetate (salt)
- 67633-78-7
- EINECS 266-781-7
- NS00020224
- Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)
- DTXSID4070534
- NZALSSRPXOACPI-UHFFFAOYSA-N
-
- Inchi: 1S/C40H80N2O3.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)41-35-36-42(37-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h43H,3-38H2,1-2H3,(H,41,44);1H3,(H,3,4)
- Chiave InChI: NZALSSRPXOACPI-UHFFFAOYSA-N
- Sorrisi: O=C(CCCCCCCCCCCCCCCCC)N(CCO)CCNC(CCCCCCCCCCCCCCCCC)=O.OC(C)=O
Proprietà calcolate
- Massa esatta: 696.63842
- Massa monoisotopica: 696.638
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 49
- Conta legami ruotabili: 37
- Complessità: 643
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 107Ų
Proprietà sperimentali
- Punto di ebollizione: 743.4°C at 760 mmHg
- Punto di infiammabilità: 403.4°C
- PSA: 106.94
N-(2-hydroxyethyl)-N-[2-(stearoylamino)ethyl]stearamide monoacetate Letteratura correlata
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
67633-78-7 (N-(2-hydroxyethyl)-N-[2-(stearoylamino)ethyl]stearamide monoacetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso